REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11]1(=[O:18])[O:17][C:15](=[O:16])[CH2:14][CH2:13][CH2:12]1>C1C=CC=CC=1>[C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:11]([CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[O:18])(=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=CC=C1)NC(=O)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.93 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |